molecular formula C18H14ClOP B3051521 Phosphine oxide, (4-chlorophenyl)diphenyl- CAS No. 34303-18-9

Phosphine oxide, (4-chlorophenyl)diphenyl-

Cat. No.: B3051521
CAS No.: 34303-18-9
M. Wt: 312.7 g/mol
InChI Key: OHFFVVUATVAVHP-UHFFFAOYSA-N
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Description

Phosphine oxide, (4-chlorophenyl)diphenyl- is an organophosphorus compound with the chemical formula C18H14ClOP. It is a derivative of phosphine oxide, where the phosphorus atom is bonded to two phenyl groups and one 4-chlorophenyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, (4-chlorophenyl)diphenyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine, (4-chlorophenyl)diphenylphosphine, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired phosphine oxide.

Another method involves the reaction of (4-chlorophenyl)diphenylphosphine with oxygen or air in the presence of a catalyst. This oxidative process can be carried out at room temperature or slightly elevated temperatures, depending on the catalyst used.

Industrial Production Methods

In industrial settings, the production of phosphine oxide, (4-chlorophenyl)diphenyl- often involves large-scale oxidation processes. The use of continuous flow reactors and efficient catalysts allows for the production of this compound in high yields and purity. Industrial methods focus on optimizing reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, (4-chlorophenyl)diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced back to the corresponding phosphine using reducing agents such as phenylsilane or sodium borohydride.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Phenylsilane, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Higher oxidation state phosphorus compounds.

    Reduction: (4-chlorophenyl)diphenylphosphine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phosphine oxide, (4-chlorophenyl)diphenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is used in the production of flame retardants, plastic stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphine oxide, (4-chlorophenyl)diphenyl- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The compound’s unique structure allows it to interact with specific molecular targets, modulating their activity and leading to desired chemical transformations.

Comparison with Similar Compounds

Phosphine oxide, (4-chlorophenyl)diphenyl- can be compared with other similar compounds such as:

    Triphenylphosphine oxide: Lacks the chlorine atom, leading to different reactivity and applications.

    (4-Bromophenyl)diphenylphosphine oxide: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties.

    (4-Methylphenyl)diphenylphosphine oxide: Contains a methyl group instead of chlorine, resulting in different steric and electronic effects.

The uniqueness of phosphine oxide, (4-chlorophenyl)diphenyl- lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-chloro-4-diphenylphosphorylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFFVVUATVAVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457738
Record name Phosphine oxide, (4-chlorophenyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34303-18-9
Record name Phosphine oxide, (4-chlorophenyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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